molecular formula C7H6ClN3O2 B2764454 [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2243512-24-3

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride

Cat. No.: B2764454
CAS No.: 2243512-24-3
M. Wt: 199.59
InChI Key: IXXKNTCQXVASLL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid hydrochloride (CAS: 1048919-23-8) is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylic acid group at position 5 and a hydrochloride counterion. Its molecular formula is C₇H₅N₃O₂·HCl (MW: 205.17) . This compound is widely utilized as a synthetic building block in medicinal chemistry, particularly for developing ligands targeting serotonin receptors (e.g., 5-HT1A) and other biological targets .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKNTCQXVASLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthesis

Core Reaction Mechanism

The most widely reported approach involves cyclocondensation between 5-aminopyridine-2-carboxylic acid derivatives and nitrile or hydrazine precursors. Source hypothesizes a route where 5-aminopyridine-2-carboxylic acid reacts with nitriles under acidic conditions to form the triazole ring, followed by hydrochloric acid treatment to yield the hydrochloride salt. Key steps include:

  • Ring Formation : Protonation of the pyridine nitrogen enhances electrophilicity at C-3, enabling nucleophilic attack by the hydrazine nitrogen to form the triazole ring.
  • Acidification : Post-cyclization treatment with HCl gas in ethanol precipitates the hydrochloride salt, achieving >95% purity after recrystallization.

Optimization of Reaction Conditions

Patent WO2014210042A2 (Source) details a related method for triazolopyridine derivatives, emphasizing:

  • Temperature Control : Maintaining 50–60°C during cyclization minimizes side reactions like over-oxidation.
  • Catalyst Use : Phosphorus(V) dehydrating agents (e.g., POCl₃) accelerate ring closure, reducing reaction time from 24 h to 8 h.
  • Solvent Selection : Polar aprotic solvents (DMF, DMAc) improve yield (78–85%) compared to toluene (52%).
Table 1: Cyclocondensation Method Performance
Parameter Optimal Value Yield (%) Purity (%) Source
Temperature 60°C 85 97
Catalyst POCl₃ 82 99
Solvent DMF 78 95
Reaction Time 8 h 80 98

Modified Mitsunobu Reaction Approach

Reaction Design and Advantages

Source introduces a Mitsunobu-based method using acylated 2-hydrazinopyridines, which avoids harsh acidic conditions. The process involves:

  • Hydrazine Acylation : 2-Hydrazinopyridine-5-carboxylic acid is treated with Boc anhydride to form the protected intermediate.
  • Intramolecular Cyclization : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine mediate cyclization at 0–25°C, achieving 70–75% yield.

This method preserves acid-sensitive groups (e.g., esters) and reduces side products from ring-opening reactions.

Limitations and Scalability

  • Cost : DIAD and triphenylphosphine increase reagent costs by 40% compared to POCl₃-based methods.
  • Purification Challenges : Triphenylphosphine oxide byproducts require silica gel chromatography, lowering recovery to 60%.

Thiophosphetane-Mediated Dehydration

Patent-Based Methodology

Source discloses a high-yielding route for triazolopyridines involving thiophosphetane dehydrating agents:

  • Hydrazide Formation : (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ) is synthesized via coupling of NAPA and PYRH precursors.
  • Dehydration : HYDZ reacts with 1,2,3,5-dithiadiphosphetane (Lawesson’s reagent analog) at 80°C for 4 h, yielding 92%triazolo[4,3-a]pyridine-5-carboxylic acid.
  • Salt Formation : HCl gas is bubbled into an ethanol solution to precipitate the hydrochloride salt (99.5% purity).

Critical Process Parameters

  • Stoichiometry : A 1:1.2 molar ratio of HYDZ to thiophosphetane maximizes conversion.
  • Moisture Control : Reactions conducted under nitrogen atmosphere prevent hydrolysis, maintaining yield >90%.
Table 2: Dehydration Method Optimization
Parameter Value Yield (%) Purity (%) Source
Temperature 80°C 92 99.5
Thiophosphetane Ratio 1:1.2 94 99
Reaction Atmosphere N₂ 90 98

Comparative Analysis of Synthesis Routes

Yield and Purity Tradeoffs

  • Cyclocondensation : Cost-effective but limited functional group tolerance (average yield: 80%).
  • Mitsunobu Reaction : Mild conditions suit lab-scale synthesis but face scalability issues (yield: 70%).
  • Thiophosphetane Dehydration : Industrial-scale applicability due to high yield (92%) and purity (99.5%), albeit requiring specialized reagents.

Advanced Purification and Characterization

Crystallization Techniques

Source describes monohydrate formation by dissolving the free base in water/ethanol (1:3 v/v) at pH 7.5, achieving 99.9% purity after two recrystallizations. XRPD analysis confirms the absence of polymorphic transitions.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) detect impurities <0.1%.
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals at δ 8.75 (triazole H), 8.20 (pyridine H), and 13.10 (COOH).

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

Cancer Type IC50 (µM) Reference
A549 (Lung)12.5
MCF-7 (Breast)8.0

In a study conducted on A549 lung cancer cells, the compound was found to trigger apoptosis through a mitochondrial-dependent pathway.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. Its derivatives were tested against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest its potential as a therapeutic agent in treating infections.

Antifungal Activity

A series of derivatives based on the triazolo-pyridine scaffold have been synthesized and evaluated for antifungal activity against various strains of Candida and other fungi.

Fungal Strain MIC (µg/mL) Reference
Candida albicans≤ 25
Rhodotorula mucilaginosa≤ 25

Many derivatives exhibited greater efficacy than fluconazole.

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid could effectively inhibit tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Case Study 2: Immune Modulation

Research has shown that the compound enhances T-cell responses by inhibiting IDO1 activity. This has implications for cancer immunotherapy strategies where boosting the immune system's ability to fight tumors is crucial.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridine Core

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Salt/Form Molecular Formula Molecular Weight Key Applications/Notes References
[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid hydrochloride -COOH at C5 Hydrochloride C₇H₅N₃O₂·HCl 205.17 Building block for drug synthesis; enhances solubility via HCl salt.
5-Chloro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide -Cl at C5, -NH₂ at C3 Hydrobromide C₆H₄ClN₅·HBr 256.75 Potential antiviral/antibacterial agent; Br⁻ counterion may alter pharmacokinetics.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid -COOH at C5, -CH₃ at C3 Free acid C₈H₇N₃O₂ 177.16 Improved lipophilicity vs. hydrochloride form; used in prodrug development.
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate -COOEt at C5, -CH₂CH₃ at C3 Ester C₁₁H₁₃N₃O₂ 219.24 Ester prodrug form; enhances membrane permeability.
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole -ClCH₂ at C3, -C₂H₅-oxadiazole at C6 Neutral C₁₁H₁₀ClN₅O 275.68 Combines triazolo-pyridine with oxadiazole; potential kinase inhibitor.

Core Heterocycle Modifications

Compound Name Core Structure Key Features Biological Relevance References
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride Triazolo-pyrazine Pyrazine fusion; ether linkage to pyridine. Dihydrochloride enhances solubility. Likely used in CNS-targeting drugs due to dual heterocycles.
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride Partially saturated triazolo-pyrimidine Increased conformational flexibility; HCl salt improves bioavailability. Potential anticonvulsant or kinase inhibitor.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine oxalate Saturated triazolo-pyrazine Enhanced solubility via oxalate salt; used in peptide mimetics. May target G-protein-coupled receptors.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The hydrochloride salt form of the target compound offers superior aqueous solubility compared to its free acid (e.g., 3-methyl derivative ) or ester analogs (e.g., ethyl carboxylate ).
  • Lipophilicity : Esterification (e.g., ethyl carboxylate ) or alkyl substitutions (e.g., 3-methyl ) increase logP values, favoring blood-brain barrier penetration.
  • Stability : Chlorine substituents (e.g., 5-chloro derivative ) enhance metabolic stability but may reduce solubility.

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid; hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring, making it a significant subject of research in medicinal chemistry. Its potential applications span antimicrobial and anticancer therapies, as well as roles in drug development due to its interaction with various biological targets.

  • Molecular Formula : C7H6ClN3O2
  • Molecular Weight : 199.59 g/mol
  • CAS Number : 2243512-24-3

The biological activity of [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid; hydrochloride is attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it disrupts signaling pathways that regulate cell proliferation and survival, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid exhibit significant antibacterial activity against various strains. For instance:

  • Staphylococcus aureus and Escherichia coli were notably susceptible to compounds derived from this scaffold.
  • The mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli16 µg/mL
CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer properties are primarily linked to the compound's ability to inhibit specific cancer cell lines. Studies have shown promising results against various human tumor cell lines such as HeLa and A375.

Case Study: In Vitro Testing

In a study examining the cytotoxic effects of [1,2,4]triazolo[4,3-a]pyridine derivatives:

  • Compound D demonstrated an IC50 value of 0.5 µM against HeLa cells.
  • Compound E showed selectivity for cancer cells over normal cells with an IC50 value of 1.2 µM.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Selectivity Index
DHeLa0.510
EA3751.28

Additional Biological Activities

Beyond antimicrobial and anticancer effects, [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for:

  • Antioxidant Properties : Some derivatives have shown high antioxidant activity comparable to Trolox.
  • Enzyme Inhibition : Particularly as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is relevant in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor pyridine derivatives with triazole-forming reagents (e.g., hydrazine derivatives). For example, reacting 5-carboxypyridine intermediates with nitrous acid or thiourea derivatives under acidic conditions can yield the triazolo-pyridine core . Optimization of temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for pyridine:triazole precursor) is critical to minimize byproducts like uncyclized intermediates . Hydrochloride salt formation is achieved via treatment with HCl gas in anhydrous ethanol, requiring precise pH control (pH 3–4) to ensure crystallization .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing triazole protons at δ 8.2–8.5 ppm from pyridine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 205.17 (free acid) and adducts ([M+H]+ at m/z 206.17) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies in PBS (pH 7.4, 25°C) show <5% degradation over 72 hours, but acidic conditions (pH <3) may induce ring-opening reactions. Use lyophilization for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, trace impurities (e.g., unreacted 5-carboxypyridine) may exhibit off-target effects. Mitigation strategies include:

  • Impurity Profiling : Use HPLC-MS to quantify residual precursors (e.g., limit: <0.1% per ICH guidelines) .
  • Assay Standardization : Compare activity under consistent conditions (e.g., cell lines, incubation time). A 2024 study demonstrated that varying ATP concentrations in kinase assays altered IC50 values by up to 3-fold .

Q. What computational approaches are suitable for predicting interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., MAPK14), focusing on the triazole ring’s hydrogen-bonding with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. What strategies optimize the synthesis for scalability without compromising enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry at the pyridine C3 position .
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve yield (85% vs. 65% batch) by maintaining precise temperature control .

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